molecular formula C13H17BrClNO3 B7047576 N-(5-bromo-3-chloro-2-hydroxyphenyl)-2-ethoxy-3-methylbutanamide

N-(5-bromo-3-chloro-2-hydroxyphenyl)-2-ethoxy-3-methylbutanamide

Cat. No.: B7047576
M. Wt: 350.63 g/mol
InChI Key: TWEYZDVOFJHPDD-UHFFFAOYSA-N
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Description

N-(5-bromo-3-chloro-2-hydroxyphenyl)-2-ethoxy-3-methylbutanamide is a synthetic organic compound characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a phenyl ring, along with an ethoxy and methylbutanamide moiety

Properties

IUPAC Name

N-(5-bromo-3-chloro-2-hydroxyphenyl)-2-ethoxy-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrClNO3/c1-4-19-12(7(2)3)13(18)16-10-6-8(14)5-9(15)11(10)17/h5-7,12,17H,4H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEYZDVOFJHPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(C)C)C(=O)NC1=C(C(=CC(=C1)Br)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-3-chloro-2-hydroxyphenyl)-2-ethoxy-3-methylbutanamide typically involves multiple steps, starting with the bromination and chlorination of a phenol derivativeThe ethoxy and methylbutanamide groups are then introduced through nucleophilic substitution reactions, often using ethyl bromide and methylbutanamide as reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-3-chloro-2-hydroxyphenyl)-2-ethoxy-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-bromo-3-chloro-2-hydroxyphenyl)-2-ethoxy-3-methylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-bromo-3-chloro-2-hydroxyphenyl)-2-ethoxy-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, blocking its activity and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromo-3-chloro-2-hydroxyphenyl)-2-methoxy-3-methylbutanamide
  • N-(5-bromo-3-chloro-2-hydroxyphenyl)-2-ethoxy-3-ethylbutanamide
  • N-(5-bromo-3-chloro-2-hydroxyphenyl)-2-ethoxy-3-methylpentanamide

Uniqueness

N-(5-bromo-3-chloro-2-hydroxyphenyl)-2-ethoxy-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

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